2-Fluoro-4-formylbenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related fluorobenzonitriles typically involves halogenation, nitrification, and subsequent functional group transformations. A representative method for synthesizing similar compounds involves the halodeboronation of aryl boronic acids. For example, the synthesis of 2-bromo-3-fluorobenzonitrile showcases the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of this approach for synthesizing fluorinated benzonitriles (Szumigala et al., 2004).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are pivotal in elucidating the molecular structure of fluorobenzonitriles. The crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile reveals intramolecular hydrogen bonding and intermolecular interactions, providing insights into the stability and reactivity of such molecules (Özbey et al., 2004).
Chemical Reactions and Properties
The chemical behavior of 2-Fluoro-4-formylbenzonitrile can be inferred from studies on similar compounds. For instance, the reaction of 2-fluoro-5-nitrobenzonitrile with amines, amino acids, and NH-heteroaromatic compounds highlights the reactivity of the cyano and nitro groups in electrophilic aromatic substitution reactions (Wilshire, 1967).
Physical Properties Analysis
The physical properties of fluorobenzonitriles are significantly influenced by their fluorine substituents. The strong electronegativity of fluorine affects the molecular geometry, dipole moment, and boiling points of these compounds. Computational studies, such as DFT calculations, provide valuable insights into the geometrical structure, vibrational spectra, and other physical properties (Ajaypraveenkumar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability, of 2-Fluoro-4-formylbenzonitrile, can be derived from the study of fluorinated benzonitriles. For example, the energetic and structural study of fluorobenzonitriles reveals information about their enthalpies of formation, vapor pressures, and electronic properties, which are crucial for understanding the chemical behavior of these molecules (Ribeiro da Silva et al., 2012).
Scientific Research Applications
Synthesis of Pesticides : 3-fluoro-4-methylbenzonitrile, a related compound, has been successfully synthesized from ortho-toluidine with a productivity of 48%, demonstrating its potential for developing new pesticides (Min, 2006).
Chemical Reactions and Spectroscopy : 2-Fluoro-5-nitrobenzonitrile reacts with various amines, amino acids, and NH-heteroaromatic compounds. The study reveals that the ortho nitro group of these compounds rotates out of the aromatic nucleus plane (Wilshire, 1967).
Fluorescence Studies : Fluoro-substituents in 4-(1-azetidinyl)benzonitriles lead to smaller fluorescence quantum yields and shorter decay times in alkane solvents, mainly due to thermally activated internal conversion (Druzhinin, Jiang, Demeter, & Zachariasse, 2001).
Organic Synthesis : The halodeboronation of aryl boronic acids enables the scalable synthesis of 2-bromo-3-fluorobenzonitrile in good to excellent yields, showcasing its potential applications in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).
Pharmaceutical Applications : The study on the synthesis of quinazolines from 2-fluorobenzonitriles, although yielding lower results than using guanidine carbonate as the cyclization reagent, demonstrates its potential in pharmaceutical applications (Hynes, Tomažič, Parrish, & Fetzer, 1991).
Material Science : Ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile show higher nematic-isotropic transition temperatures than unsubstituted esters, indicating their significance in material science, particularly in liquid crystal technology (Kelly & Schad, 1984).
Green Chemistry : A microwave-assisted, fluorous synthetic route offers efficient synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, with the potential for further reactions and reuse of fluorous oxime (Ang, Chu, Chou, Lo, & Lam, 2013).
Radiopharmaceuticals : Radiofluorinated nitrile oxide cycloadditions enable rapid preparation of low-molecular weight radiopharmaceuticals and easy labeling of sensitive biopolymers (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).
Ketamine Derivatives : Fluoroketamine, a novel ketamine derivative, shows potential advantages over ketamine in terms of effective dose and recovery time in mice (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Electronic and Structural Properties : A study provides energetic and structural data on 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, revealing their electronic and structural properties (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Toxicity : Evaluate its toxicity profile and handle with care.
- Air Sensitivity : Protect it from exposure to air, as it may be sensitive.
- Inhalation and Skin Contact : Avoid inhalation and direct skin contact.
- Proper Storage : Store under inert gas to prevent degradation.
Future Directions
Researchers continue to explore the applications of 2-Fluoro-4-formylbenzonitrile. Potential areas include:
- Medicinal Chemistry : Investigate its role as a pharmacophore or precursor.
- Materials Science : Explore its use in organic electronics or catalysts.
- Functionalization : Develop new synthetic methodologies using this compound.
properties
IUPAC Name |
2-fluoro-4-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUPCEIJNBAAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458977 | |
Record name | 2-Fluoro-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-formylbenzonitrile | |
CAS RN |
101048-76-4 | |
Record name | 2-Fluoro-4-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101048-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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